5-deoxyabyssinin II
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Overview
Description
5-deoxyabyssinin II is a flavanone compound isolated from the stem bark of Erythrina abyssinica, a plant known for its medicinal properties. This compound has shown significant antiplasmodial activity, making it a potential candidate for anti-malarial drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-deoxyabyssinin II involves the extraction of the stem bark of Erythrina abyssinica using methanol. The methanol extract is then subjected to bioassay-guided fractionation to isolate the active compound
Chemical Reactions Analysis
Types of Reactions
5-deoxyabyssinin II undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound.
Scientific Research Applications
5-deoxyabyssinin II has been extensively studied for its antiplasmodial activity. It has shown promising results in inhibiting the growth of Plasmodium falciparum, the parasite responsible for malaria
Mechanism of Action
The mechanism of action of 5-deoxyabyssinin II involves the inhibition of key enzymes and pathways in the Plasmodium falciparum parasite. This compound targets the parasite’s metabolic pathways, disrupting its ability to reproduce and survive . The specific molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- Abyssinone IV
- Abyssinone V
- Sigmoidins A, B, and E
Uniqueness
5-deoxyabyssinin II is unique due to its specific chemical structure, which includes a prenylated flavanone backbone. This structure is responsible for its potent antiplasmodial activity, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C21H22O5 |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
(2S)-7-hydroxy-2-[4-hydroxy-3-methoxy-5-(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C21H22O5/c1-12(2)4-5-13-8-14(9-20(25-3)21(13)24)18-11-17(23)16-7-6-15(22)10-19(16)26-18/h4,6-10,18,22,24H,5,11H2,1-3H3/t18-/m0/s1 |
InChI Key |
GZTDFKLABHOHBU-SFHVURJKSA-N |
Isomeric SMILES |
CC(=CCC1=C(C(=CC(=C1)[C@@H]2CC(=O)C3=C(O2)C=C(C=C3)O)OC)O)C |
Canonical SMILES |
CC(=CCC1=C(C(=CC(=C1)C2CC(=O)C3=C(O2)C=C(C=C3)O)OC)O)C |
Origin of Product |
United States |
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